2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is often used because it’s stable under a variety of conditions but can be removed under strongly acidic conditions .
Synthesis Analysis
The synthesis of compounds with a Boc-protected amino group often involves the reaction of the amine with di-tert-butyl dicarbonate . This reaction can be carried out in a variety of solvents and usually gives high yields .Molecular Structure Analysis
The Boc group consists of a carbonyl group bonded to a tert-butyl group. When attached to an amine, it forms a carbamate . The presence of the Boc group can significantly affect the physical and chemical properties of the compound it’s attached to .Chemical Reactions Analysis
The most common reaction involving a Boc-protected amine is its deprotection, which is usually achieved by treating the compound with a strong acid . This reaction is often used in the synthesis of peptides .Scientific Research Applications
A practical and scalable method for the enantioselective synthesis of a derivative of this compound has been developed, which is useful for preparing enantiomers of cyclohexyl hydroxypropanoic acid (Alonso et al., 2005).
Various compounds can be synthesized from derivatives of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, highlighting its versatility in chemical transformations (Baš et al., 2001).
The synthesis of organic compounds with high oxidative stability, such as 4-tert-butylperoxy-4-methylpentan-2-one and 3-tert-butylperoxy-3-methylbutanoic acid, is possible using methods involving this compound (Vostres et al., 2013).
Enantioselective synthesis of neuroexcitant ATPA (2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid) was achieved, demonstrating the compound's role in synthesizing biologically active substances (Pajouhesh et al., 2000).
Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids has been reported, providing insights into the development of synthetic methods (Koseki et al., 2011).
Scalable syntheses of chiral building blocks for HIV protease inhibitor JE-2147, using derivatives of this compound, highlights its importance in medicinal chemistry (Ikunaka et al., 2002).
properties
IUPAC Name |
3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548496 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
105504-72-1 | |
Record name | N-(tert-Butoxycarbonyl)-3-hydroxyvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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